3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The resulting triazole derivatives can be further modified by reacting with secondary amines and formaldehyde solution to yield aminomethyl-triazole-thiones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole-thiones. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thione derivatives: These compounds share the triazole-thione core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Thiadiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and exhibit comparable biological activities.
Uniqueness
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(1-naphthalenyl)- is unique due to the presence of the naphthalene moiety, which can enhance its biological activity and provide additional sites for functionalization. This structural feature distinguishes it from other triazole-thione derivatives and contributes to its diverse applications in various fields .
Properties
CAS No. |
7271-54-7 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,14,15,16) |
InChI Key |
ZFBUMSNXMBBNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=S)NN3 |
Origin of Product |
United States |
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